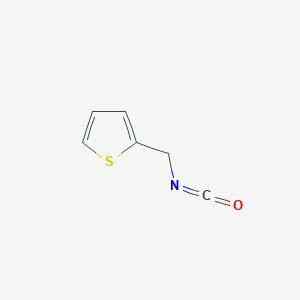

2-(Isocyanatomethyl)thiophene

Description

The exact mass of the compound 2-(Isocyanatomethyl)thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Isocyanatomethyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Isocyanatomethyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(isocyanatomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c8-5-7-4-6-2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDYYRHLZPJLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579172 | |

| Record name | 2-(Isocyanatomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71189-20-3 | |

| Record name | 2-(Isocyanatomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(isocyanatomethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Isocyanatomethyl)thiophene safety data sheet (SDS) and handling

An In-depth Technical Guide to the Safe Handling of 2-(Isocyanatomethyl)thiophene

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(Isocyanatomethyl)thiophene. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, fostering a culture of intrinsic safety and scientific integrity. The protocols described herein are designed as self-validating systems to ensure the highest degree of protection when working with this reactive and hazardous compound.

Section 1: Compound Profile and Core Hazards

2-(Isocyanatomethyl)thiophene is a bifunctional molecule incorporating a thiophene ring and a highly reactive isocyanate group. The thiophene moiety is a common heterocyclic structure in medicinal chemistry, known for its aromatic stability and specific metabolic pathways.[1][2] The isocyanate group (-N=C=O) is an extremely useful functional group for forming carbamates, ureas, and other derivatives but is also the primary source of the compound's significant health hazards.

Isocyanates as a class are potent respiratory and dermal sensitizers.[3] Initial exposure may cause mild irritation, but subsequent contact, even at very low concentrations, can trigger a severe, life-threatening allergic reaction, including occupational asthma.[3] This sensitization is the most critical health risk associated with this compound.

Chemical and Physical Properties

A clear understanding of the compound's properties is fundamental to its safe handling.

| Property | Value |

| CAS Number | 60023-33-8 (Note: A common CAS for the related compound is 71189-20-3) |

| Molecular Formula | C₆H₅NOS |

| Molecular Weight | 139.18 g/mol |

| Appearance | Typically a liquid |

| Reactivity | Highly reactive with nucleophiles (water, alcohols, amines). Moisture sensitive. |

GHS Hazard Identification

The Globally Harmonized System (GHS) classification underscores the significant risks associated with this reagent.

| Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements (Selected) |

| Danger | Harmful if swallowed.[4][5] Causes skin irritation.[4][5] May cause an allergic skin reaction.[4][6] Causes serious eye irritation.[4][5] May cause respiratory irritation.[5] Suspected of causing cancer.[6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[4] |

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective safety management relies on the "Hierarchy of Controls," a systematic approach to minimizing risk. This framework prioritizes strategies that are inherently more effective and protective over those that rely on human behavior.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

-

Elimination/Substitution: The most effective control is to avoid using 2-(Isocyanatomethyl)thiophene if a less hazardous alternative exists that meets experimental requirements. This should always be the first consideration in the experimental design phase.

-

Engineering Controls: All work with this compound must be performed within a certified chemical fume hood.[7] This is a non-negotiable control to isolate the researcher from inhaling hazardous vapors. The fume hood's function is to draw vapors away from the user's breathing zone, providing the primary barrier of protection.

-

Administrative Controls: This guide serves as an administrative control. Other examples include mandatory training on the specific hazards of isocyanates, restricting access to authorized personnel only, and maintaining meticulous records of use.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with, not as a replacement for, higher-level controls.

Section 3: Standard Operating Procedures (SOPs)

Adherence to a strict, well-defined SOP is critical for mitigating the risks of handling 2-(Isocyanatomethyl)thiophene.

Required Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount. The rationale for each piece of equipment is to create a complete barrier against dermal, ocular, and respiratory exposure.

| Protection | Specification | Causality and Rationale |

| Eye/Face | Chemical splash goggles conforming to ANSI Z87.1 / EN166.[8] A full-face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant splash risk.[9] | Protects against accidental splashes of the liquid, which can cause severe eye irritation.[4] A face shield provides an additional layer of protection for the entire face. |

| Hands | Double-gloving is mandatory.[7] Use a lighter weight nitrile glove as the inner layer and a heavier, chemical-resistant glove (e.g., butyl rubber or laminate film) as the outer layer. | Isocyanates can penetrate standard laboratory gloves.[3][10] Double-gloving provides enhanced protection. The outer glove bears the brunt of any contamination, and the inner glove provides protection during the removal of the contaminated outer glove. Always check manufacturer-specific breakthrough time data.[3] |

| Body | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects skin from accidental contact and prevents contamination of personal clothing.[8] |

| Respiratory | Not typically required for small-scale operations within a certified fume hood. However, a respirator program must be in place, and appropriate respirators (e.g., a full-face respirator with an organic vapor/particulate cartridge) must be used if there is a risk of exceeding exposure limits, such as during a large spill or if engineering controls are inadequate.[8][11] | The primary engineering control (fume hood) should prevent respiratory exposure. Respirators are a backup for non-routine situations. Improper use of respirators is dangerous.[9] |

Handling and Use Protocol

-

Preparation:

-

Designate a specific area within the fume hood for the procedure.

-

Ensure the fume hood sash is at the lowest practical height.

-

Verify that a certified safety shower and eyewash station are unobstructed and within a 10-second travel distance.[4]

-

Assemble all necessary glassware, reagents, and quenching solutions before retrieving the 2-(Isocyanatomethyl)thiophene container.

-

-

Dispensing:

-

The compound is moisture-sensitive. Store under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Use a syringe or cannula for liquid transfers under an inert atmosphere to prevent both contamination of the reagent and release of vapors.

-

If weighing is necessary, tare a sealed container, add the reagent in the fume hood, and re-seal before moving to the balance.

-

-

Post-Procedure:

-

Tightly seal the main container and return it to designated, refrigerated storage.[4]

-

Decontaminate all surfaces with a suitable solution (see Section 4.2).

-

Carefully remove PPE, avoiding self-contamination. Remove the outer gloves first, followed by the lab coat and goggles, and finally the inner gloves. Wash hands thoroughly with soap and water.[5]

-

Storage Requirements

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

-

Location: Store in a cool, dry, well-ventilated, and secured area.[4][8] Refrigeration is recommended.[4]

-

Container: Keep the container tightly closed and preferably under a nitrogen atmosphere.[4]

-

Incompatibilities: Segregate from incompatible materials. The isocyanate group reacts exothermically with:

-

Water, alcohols, and amines (forms ureas/carbamates, can build pressure from CO₂ release)

-

Strong acids and bases

-

Strong oxidizing agents[9]

-

Section 4: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce injury and damage.

Exposure Response

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8][11] |

| Skin Contact | Immediately remove all contaminated clothing.[12] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[13][14] Seek medical attention if irritation or a rash develops.[6] This is critical to prevent sensitization. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13][14] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting.[13] Rinse the mouth thoroughly with water.[4] Seek immediate medical attention.[11] |

Spill Management Workflow

A systematic approach is required for any spill, regardless of size.

Sources

- 1. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

- 7. reddit.com [reddit.com]

- 8. derthon.com [derthon.com]

- 9. nj.gov [nj.gov]

- 10. Testing of Disposable Protective Garments Against Isocyanate Permeation From Spray Polyurethane Foam Insulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. media.adeo.com [media.adeo.com]

- 14. fishersci.com [fishersci.com]

Foreword: The Thiophene-Isocyanate Synthon - A Gateway to Novel Chemistries

An In-Depth Technical Guide to the Reactivity of the Isocyanate Group on a Thiophene Ring

To the dedicated researcher, scientist, and drug development professional, the art of molecular design lies in understanding and exploiting the nuanced reactivity of functional groups. The thiophene ring, a sulfur-containing heterocycle, is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile bioisostere for the phenyl group.[1] When this privileged scaffold is appended with a highly reactive isocyanate (-N=C=O) group, a powerful chemical synthon is born: the thienyl isocyanate.

This guide provides a Senior Application Scientist's perspective on the core reactivity of thienyl isocyanates. We will move beyond simple reaction schemes to explore the causality behind their synthesis and transformations. Our focus is on the practical application of this knowledge, providing field-proven insights and self-validating protocols essential for modern research and development. Herein, we dissect the synthesis, electronic nature, and characteristic reactions of thienyl isocyanates, illuminating their potential in creating next-generation pharmaceuticals and advanced functional materials.

Synthesis of Thienyl Isocyanates: The Curtius Rearrangement Pathway

The reliable synthesis of thienyl isocyanates is the critical first step for their utilization. While various methods exist for isocyanate synthesis, including the use of phosgene or its safer alternatives, the Curtius rearrangement of a corresponding thenoyl azide offers a robust and widely applicable route.[2][3] This thermal or photochemical process proceeds through a highly reactive nitrene intermediate, which rearranges to the stable isocyanate.

A key advantage of this pathway is its tolerance for a wide range of functional groups. The precursor, a thenoyl chloride, is typically accessible from the corresponding thiophenecarboxylic acid. The reaction of the thenoyl chloride with an azide source, such as trimethylsilyl azide (TMSA), generates the thenoyl azide intermediate.[4]

Experimental Protocol: Synthesis of 2-Thienyl Isocyanate via Curtius Rearrangement

This protocol describes a reliable, laboratory-scale synthesis starting from 2-thenoyl chloride.

Materials:

-

2-Thenoyl chloride

-

Trimethylsilyl azide (TMSA)

-

Anhydrous toluene (or other high-boiling, inert solvent)

-

Rotary evaporator

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle with temperature control and magnetic stirrer

-

Standard glassware (round-bottom flask, condenser, etc.)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Reagent Addition: Under a positive pressure of nitrogen, charge the flask with anhydrous toluene. Add 2-thenoyl chloride (1.0 eq).

-

Azide Formation (Low Temperature): Cool the solution to 0 °C using an ice bath. Slowly add trimethylsilyl azide (approx. 1.1 eq) dropwise. Causality Note: Performing this step at low temperature is crucial to favor the formation of the thenoyl azide and prevent premature rearrangement or side reactions.

-

Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The formation of the azide can be monitored by IR spectroscopy by observing the appearance of a strong azide stretch (ν ≈ 2130 cm⁻¹).

-

Curtius Rearrangement: Once azide formation is complete, slowly heat the reaction mixture to reflux (approx. 110 °C for toluene). Maintain reflux until nitrogen evolution ceases (typically 1-3 hours). The progress of the rearrangement is monitored by the disappearance of the azide peak and the appearance of the strong, characteristic isocyanate stretch (ν ≈ 2250–2270 cm⁻¹) in the IR spectrum.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent can be carefully removed under reduced pressure using a rotary evaporator to yield the crude 2-thienyl isocyanate.

-

Purification: The product can be purified by vacuum distillation. Trustworthiness Note: Thienyl isocyanate is moisture-sensitive.[5] All glassware must be scrupulously dried, and the final product should be stored under an inert atmosphere to prevent hydrolysis.

The Heart of Reactivity: Electronic Structure and the Thiophene Influence

The reactivity of the isocyanate group is dominated by the highly electrophilic nature of its central carbon atom, which is bonded to two electronegative atoms (nitrogen and oxygen). This creates a prime target for nucleophilic attack.

The attachment of this group to a thiophene ring introduces a fascinating electronic interplay. Thiophene is an electron-rich aromatic heterocycle. This electron-donating character can influence the reactivity of the isocyanate group in several ways:

-

Reactivity Modulation: Compared to a simple phenyl isocyanate, the electron-donating thiophene ring can slightly reduce the electrophilicity of the isocyanate carbon. However, this effect is often counterbalanced by the specific reaction conditions and the nature of the nucleophile.

-

Positional Isomerism: The point of attachment significantly matters. A 2-thienyl isocyanate and a 3-thienyl isocyanate will exhibit different reactivities due to the distinct electronic environments at the C2 and C3 positions of the thiophene ring.

-

Substituent Effects: The reactivity can be further tuned by adding electron-withdrawing or electron-donating substituents to the thiophene ring. An electron-withdrawing group (e.g., a nitro or cyano group) on the ring will increase the electrophilicity and reactivity of the isocyanate, while an electron-donating group (e.g., an alkyl group) will have the opposite effect.[6]

Key Reaction Classes of Thienyl Isocyanates

The versatility of thienyl isocyanates stems from their participation in a variety of chemical transformations, most notably nucleophilic additions, cycloadditions, and polymerization.

Nucleophilic Addition: The Workhorse Reaction

The most common and synthetically useful reaction of thienyl isocyanates is their reaction with nucleophiles containing an active hydrogen atom.[7][8] This reaction is the foundation for creating a diverse array of molecules, from small-molecule drugs to complex polymers.

A. Reaction with Amines: Synthesis of Thienyl-Ureas

The reaction between a thienyl isocyanate and a primary or secondary amine is typically rapid and exothermic, yielding a highly stable N,N'-disubstituted urea derivative.[9] This transformation is of paramount importance in drug discovery, as the urea moiety is a key structural feature in numerous approved drugs, often acting as a rigid hydrogen bond donor-acceptor unit.

-

Application Insight: Many kinase inhibitors utilize a urea hinge-binding motif. Synthesizing a library of thienyl-urea compounds by reacting a single thienyl isocyanate with various amines is a common strategy in lead optimization to probe the structure-activity relationship (SAR).

Experimental Protocol: Synthesis of a Thienyl-Urea Derivative

-

Dissolution: Dissolve the amine (1.0 eq) in a suitable aprotic solvent (e.g., THF, acetonitrile) in a round-bottom flask under a nitrogen atmosphere.

-

Addition: Slowly add a solution of 2-thienyl isocyanate (1.0 eq) in the same solvent to the stirred amine solution at room temperature. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Progress can be monitored by TLC or LC-MS.

-

Isolation: The urea product often has low solubility and may precipitate from the reaction mixture. The product can be isolated by filtration, washed with cold solvent, and dried. If it remains in solution, standard aqueous workup and purification by crystallization or column chromatography can be employed.[3][10]

B. Reaction with Alcohols: Synthesis of Thienyl-Carbamates (Urethanes)

Thienyl isocyanates react with alcohols to form carbamates, also known as urethanes.[11] This reaction is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound (e.g., dibutyltin dilaurate), especially with less nucleophilic alcohols.[12]

-

Application Insight: Carbamates serve as key functional groups in pharmaceuticals and are the fundamental repeating unit in polyurethanes. The carbamate linkage can also be used as a prodrug strategy, which can be cleaved in vivo to release an active amine or alcohol.

C. Reaction with Thiols: Synthesis of Thienyl-Thiocarbamates

The reaction of isocyanates with thiols to form thiocarbamates is a highly efficient "click" reaction.[13][14] It proceeds rapidly, often under catalyst-free conditions, to give high yields of the desired product.[15][16]

-

Application Insight: This robust reaction is valuable for bioconjugation and surface modification. For example, a drug molecule containing a thienyl isocyanate handle can be readily attached to a cysteine residue in a protein.

| Nucleophile | Product | Relative Rate | Typical Conditions |

| Primary Amine | Urea | Very Fast | Aprotic solvent, RT |

| Secondary Amine | Urea | Fast | Aprotic solvent, RT |

| Alcohol | Carbamate | Moderate | Catalyst (e.g., DBTDL), Heat |

| Thiol | Thiocarbamate | Fast | Aprotic solvent, RT |

| Water | Unstable Carbox. Acid -> Amine + CO₂ | Slow/Moderate | Undesired side reaction |

Cycloaddition Reactions

While less common than nucleophilic additions, thienyl isocyanates can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides. The reaction of a thienyl isocyanate with trimethylsilyl azide (TMSA) can lead to the formation of a 1-thienyltetrazolin-5-one.[4][17] This occurs through the interaction of the initially formed isocyanate with the azide reagent.[4]

Polymerization

2-Thienyl isocyanate is a valuable monomer for creating advanced polymers through step-growth polymerization.[7] By reacting it with diols or diamines, polyurethanes and polyureas, respectively, can be synthesized.

The incorporation of the thiophene ring into the polymer backbone imparts unique properties:

-

Enhanced Thermal Stability: The aromatic nature of the thiophene ring contributes to higher degradation temperatures.[7]

-

Unique Electronic Properties: The sulfur heterocycle can facilitate charge transport, making these materials candidates for applications in organic electronics, such as conductive coatings or components in organic field-effect transistors (OFETs).[7]

-

Improved Mechanical Strength: The rigidity of the thiophene unit can enhance the strength and modulus of the resulting polymer.[7]

Applications in Drug Development and Material Science

The versatile reactivity of thienyl isocyanates translates directly into high-value applications.

| Application Area | Thienyl Isocyanate Role | Resulting Structure | Key Advantage |

| Drug Discovery | Reagent for urea synthesis | Thienyl-Urea Derivatives | Access to potent enzyme inhibitors (e.g., kinases) |

| Drug Discovery | Reagent for carbamate synthesis | Thienyl-Carbamate Derivatives | Prodrug strategies, bioactive scaffolds |

| Material Science | Monomer | Thiophene-containing Polyurethanes/Polyureas | Enhanced thermal stability, conductivity, mechanical strength[7] |

| Bioconjugation | Chemical Handle | Protein-Thiocarbamate Conjugates | Efficient and specific labeling of cysteine residues |

| Organic Electronics | Monomer/Building Block | Conductive Polymers, Photosensitive Materials[18] | Tunable optoelectronic properties from the thiophene unit[7] |

Critical Safety and Handling Considerations

Isocyanates as a class of compounds require careful handling.

-

Toxicity: Isocyanates are potent irritants to the eyes, skin, and respiratory system.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Moisture Sensitivity: Isocyanates react with water.[5] This can lead to the formation of an unstable carbamic acid which decomposes to an amine and carbon dioxide gas, potentially causing pressure buildup in sealed containers. Always use anhydrous solvents and store under an inert atmosphere.[5]

-

Reactivity: Due to their high reactivity, they should be stored away from strong acids, bases, alcohols, and amines.[5]

Conclusion

Thienyl isocyanates represent a convergence of privileged structure and versatile reactivity. Their synthesis, primarily through the Curtius rearrangement, provides reliable access to this powerful building block. The core of their utility lies in the electrophilic nature of the isocyanate carbon, enabling predictable and efficient reactions with a host of nucleophiles to form stable urea, carbamate, and thiocarbamate linkages. This reactivity, modulated by the electronic properties of the thiophene ring, makes thienyl isocyanates indispensable tools for the modern chemist. From designing potent kinase inhibitors in a pharmaceutical pipeline to engineering novel conductive polymers for next-generation electronics, a thorough understanding of the principles laid out in this guide is essential for unlocking their full potential.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Polymer Innovation: Utilizing 2-Thienyl Isocyanate as a Monomer.

- Tretbar, C. A. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reactions. The Aquila Digital Community.

- Hensarling, R. M., Doughty, V. A., Chan, J. W., & Patton, D. L. (2009). Thiol-Isocyanate “Click” Reactions: Rapid Development of Functional Polymeric Surfaces. Supporting Information.

- Chemsrc. (2025). 2-Thienyl Isocyanate | CAS#:2048-57-9.

- Haihang Industry. (n.d.). 2-Thienyl Isocyanate Cas 2048-57-9.

- Toselli, M., & Zanirato, P. (n.d.). Preparation and [2 + 3] cycloaddition of thienyl isocyanates with trimethylsilyl azide: one-pot synthesis of the thienyltetrazolin-5-ones. RSC Publishing.

- ResearchGate. (n.d.). Mechanism of nucleophilic addition between isocyanate and thiol catalyzed by TEA.

- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.

- ResearchGate. (2025). Nitropyridyl Isocyanates in 1,3Dipolar Cycloaddition Reactions.

- Zenodo. (n.d.). Effect of Substituents on Phenol .. Jsocyanate Reaction.

- Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.

- PubMed. (n.d.). Selective synthesis of eight-membered cyclic ureas by the [6 + 2] cycloaddition reaction of 2-vinylazetidines and electron-deficient isocyanates.

- Request PDF. (n.d.). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction.

- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.

- Asian Journal of Chemistry. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method.

- UPCommons. (n.d.). Preparation of poly(thiourethane) thermosets by controlled thiol-isocyanate click reaction using a latent organocatalyst.

- National Institutes of Health. (n.d.). On the Reaction of Thioacids with Isocyanates and Isothiocyanates: A Convenient Amide Ligation Process.

- National Institutes of Health. (n.d.). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide.

- Organic Chemistry Portal. (2022). "On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas.

- ResearchGate. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates.

Sources

- 1. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 4. Preparation and [2 + 3] cycloaddition of thienyl isocyanates with trimethylsilyl azide: one-pot synthesis of the thienyltetrazolin-5-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. 2-Thienyl Isocyanate | CAS#:2048-57-9 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. "On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas [organic-chemistry.org]

- 11. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. aquila.usm.edu [aquila.usm.edu]

- 14. rsc.org [rsc.org]

- 15. upcommons.upc.edu [upcommons.upc.edu]

- 16. On the Reaction of Thioacids with Isocyanates and Isothiocyanates: A Convenient Amide Ligation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. haihangchem.com [haihangchem.com]

Theoretical and Computational Framework for the Analysis of 2-(Isocyanatomethyl)thiophene: A Covalent Modifier Scaffold

An In-depth Technical Guide

Abstract

The confluence of a privileged heterocyclic scaffold, the thiophene ring, with a highly reactive electrophilic warhead, the isocyanate group, positions 2-(isocyanatomethyl)thiophene as a molecule of significant interest for the development of targeted covalent inhibitors and chemical probes. Thiophene and its derivatives are mainstays in medicinal chemistry, present in numerous FDA-approved drugs, valued for their metabolic stability and versatile electronic properties.[1][2] The isocyanate functional group is a potent electrophile, capable of forming stable covalent bonds with nucleophilic residues in biological macromolecules, a strategy increasingly employed in modern drug design to achieve high potency and prolonged duration of action.[3] This guide establishes a comprehensive theoretical and computational protocol to fully characterize 2-(isocyanatomethyl)thiophene in silico. By predicting its structural, spectroscopic, and electronic properties, this framework aims to de-risk and accelerate its experimental validation and application in drug discovery programs. We will delineate a multi-pillar approach, beginning with fundamental conformational and spectroscopic analysis and culminating in a practical workflow for covalent docking simulations.

Foundational Analysis: Molecular Geometry and Conformational Landscape

Expertise & Experience: The first principle in understanding a molecule's potential is to define its three-dimensional structure and conformational preferences. The spatial arrangement of the thiophene ring relative to the reactive isocyanatomethyl sidechain dictates how the molecule presents itself to a biological target. Minor energy differences between conformers can lead to significant variations in binding affinity. Our objective is to identify the global and local energy minima on the potential energy surface (PES).

Authoritative Grounding: We employ Density Functional Theory (DFT) for this analysis, as it provides a robust balance between computational cost and accuracy for systems of this nature.[4] The B3LYP hybrid functional combined with the Pople-style 6-311++G(d,p) basis set is selected for its proven reliability in calculating the geometries and energies of organic molecules containing second-row elements like sulfur.[5][6]

Protocol 1: Potential Energy Surface (PES) Scan

-

Initial Structure Generation: Construct the 3D model of 2-(isocyanatomethyl)thiophene using molecular modeling software (e.g., GaussView, Avogadro).

-

Definition of Scan Coordinate: Identify the key rotatable bond, which is the dihedral angle between the thiophene ring and the isocyanate group (τ: C2-C6-N7-C8). This torsion angle governs the orientation of the reactive group.

-

DFT Calculation Setup:

-

Select the B3LYP functional and 6-311++G(d,p) basis set.

-

Initiate a relaxed PES scan, varying the defined dihedral angle (τ) from 0° to 360° in 10° increments. At each step, the geometry is optimized while keeping the dihedral angle constrained.

-

-

Analysis: Plot the relative energy of each optimized structure against the dihedral angle to visualize the conformational energy landscape and identify the lowest energy conformers.

Data Presentation: Conformational Stability

| Conformer | Dihedral Angle (τ: C2-C6-N7-C8) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Global Minimum (Anti-periplanar) | ~180° | 0.00 | Calculated Value |

| Local Minimum (Syn-periplanar) | ~0° | Calculated Value | Calculated Value |

| Transition State | ~90° | Calculated Value | Calculated Value |

| Note: Values are hypothetical placeholders for the output of the described DFT calculation. |

Visualization: Molecular Structure and Key Dihedral Angle

Caption: Structure of 2-(isocyanatomethyl)thiophene with key atoms numbered.

In Silico Spectroscopy: A Fingerprint for Identification

Expertise & Experience: Before synthesis, predicting the spectroscopic signature of a novel compound is a critical validation step. It provides a theoretical benchmark against which experimental data can be compared, confirming the identity and purity of the synthesized material. We will focus on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as these are standard characterization techniques.

Authoritative Grounding: Vibrational frequencies are calculated from the second derivative of the energy with respect to atomic positions.[7] These computed frequencies often overestimate experimental values due to the harmonic approximation and basis set limitations; thus, a scaling factor is typically applied for better agreement.[7] For NMR, the Gauge-Including Atomic Orbital (GIAO) method is the standard for accurately predicting chemical shifts by accounting for the magnetic field dependence of the atomic orbitals.[8]

Protocol 2: Vibrational and NMR Spectra Calculation

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation on the lowest energy conformer identified in Section 1 using the B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies confirms a true energy minimum.

-

IR Spectrum Generation:

-

Extract the calculated harmonic frequencies and their corresponding intensities from the output file.

-

Apply a standard scaling factor (e.g., ~0.967 for B3LYP/6-311G basis sets) to the raw frequencies.[7]

-

Plot the scaled frequencies against intensity to generate a theoretical IR spectrum.

-

-

NMR Spectrum Calculation:

-

Using the same optimized geometry, perform a GIAO-NMR calculation.

-

Calculate the absolute shielding tensors for each atom.

-

Reference the calculated values against the shielding tensor of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain the final chemical shifts (δ).

-

Data Presentation: Predicted Spectroscopic Data

Table 2.1: Predicted Key Vibrational Frequencies

| Mode | Description | Predicted Scaled Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| ν(N=C=O) | Isocyanate asymmetric stretch | ~2265 | 2240 - 2280[9] |

| ν(C=C) | Thiophene ring stretch | ~1520, ~1430 | 1514 - 1532, 1430 - 1454[7] |

| ν(C-S) | Thiophene ring C-S stretch | ~850, ~650 | 839 - 608[7] |

Table 2.2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Assignment | Predicted δ (ppm) |

|---|---|---|

| H | Thiophene H5 | Calculated Value |

| H | Thiophene H3, H4 | Calculated Value |

| H | -CH₂- | Calculated Value |

| C | Thiophene C2 | Calculated Value |

| C | Thiophene C3, C4, C5 | Calculated Value |

| C | -CH₂- | Calculated Value |

| C | -NCO | Calculated Value |

Note: Values are hypothetical placeholders pending calculation and are referenced against TMS.

Visualization: Computational Spectroscopy Workflow

Caption: Workflow for predicting IR and NMR spectra from an optimized geometry.

Electronic Structure and Chemical Reactivity

Expertise & Experience: To rationalize the molecule's behavior, particularly the reactivity of the isocyanate "warhead," we must dissect its electronic properties. Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting reactivity. The energy and localization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the most probable sites for nucleophilic and electrophilic attack, respectively. This is complemented by mapping the Molecular Electrostatic Potential (MEP), which provides a more intuitive, holistic view of the charge distribution.

Authoritative Grounding: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an-electron.[10] A small HOMO-LUMO energy gap is indicative of higher chemical reactivity.[10] The MEP illustrates the charge distribution, where negative (red) regions are susceptible to electrophilic attack and positive (blue) regions are prone to nucleophilic attack.[8]

Methodology: FMO and MEP Analysis

The electronic properties are derived from the same optimized DFT calculation performed in Section 2.

-

FMO Analysis:

-

Identify and visualize the HOMO and LUMO isosurfaces. We predict the HOMO will be delocalized over the electron-rich thiophene ring, while the LUMO will be localized on the π* orbital of the N=C=O group, specifically on the central carbon atom.

-

Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

-

-

MEP Analysis:

-

Generate the MEP map by plotting the electrostatic potential onto the molecule's electron density surface.

-

Identify the regions of most negative potential (likely around the isocyanate oxygen) and most positive potential (around the isocyanate carbon and hydrogens).

-

Data Presentation: Key Electronic Descriptors

| Parameter | Description | Predicted Value | Implication |

| E(HOMO) | Highest Occupied Molecular Orbital Energy | Calculated Value (eV) | Site of oxidation / nucleophilicity (Thiophene) |

| E(LUMO) | Lowest Unoccupied Molecular Orbital Energy | Calculated Value (eV) | Site of reduction / electrophilicity (Isocyanate C) |

| ΔE (Gap) | HOMO-LUMO Energy Gap | Calculated Value (eV) | Index of chemical reactivity |

| Dipole Moment | Molecular Polarity | Calculated Value (Debye) | Influences solubility and non-covalent interactions |

Visualization: FMO-Mediated Covalent Reaction

Caption: FMO theory depiction of a reaction with a protein nucleophile.

Application in Drug Discovery: Covalent Docking Workflow

Expertise & Experience: The ultimate goal of this theoretical framework is to guide the rational design of new drugs. A covalent docking simulation integrates our understanding of the molecule's structure and reactivity into a tangible prediction of its interaction with a protein target. This process allows us to assess binding poses, predict affinity, and generate hypotheses for optimization before committing to costly and time-consuming chemical synthesis.

Authoritative Grounding: Covalent docking algorithms build upon traditional docking by explicitly modeling the formation of a chemical bond between the ligand and a specific residue in the protein target.[11][12] This requires accurate starting geometries for the ligand and a predefined reaction mechanism, underscoring the importance of the preceding computational work.

Protocol 3: Covalent Docking Simulation

This protocol assumes a known protein target with an accessible, nucleophilic residue (e.g., Cysteine) in the binding pocket.

-

System Preparation:

-

Ligand: Use the lowest-energy 3D conformer of 2-(isocyanatomethyl)thiophene from Protocol 1. Assign partial charges using a quantum mechanical method (e.g., from the MEP calculation).

-

Receptor: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by adding hydrogens, assigning protonation states, and removing water molecules.

-

-

Reaction Definition:

-

Within the docking software (e.g., Schrödinger Maestro, MOE), define a custom covalent reaction.

-

Reactant 1 (Ligand): The electrophilic carbon atom of the isocyanate group.

-

Reactant 2 (Receptor): The nucleophilic atom of the reactive residue (e.g., the sulfur of Cysteine).

-

Product: A thio-carbamate linkage.

-

-

Positional Sampling:

-

Perform an initial non-covalent docking run to place the ligand within the binding site, ensuring the isocyanate is oriented correctly towards the target residue.

-

-

Covalent Docking Execution:

-

Execute the covalent docking protocol. The software will sample ligand conformations while maintaining the covalent attachment to the specified residue.

-

-

Post-Docking Analysis:

-

Analyze the resulting poses based on the scoring function.

-

Visualize the binding mode, paying close attention to key hydrogen bonds, hydrophobic interactions, and the geometry of the newly formed covalent bond.

-

Visualization: Covalent Docking and Drug Design Workflow

Caption: A comprehensive workflow from system preparation to rational drug design.

Conclusion

This guide has outlined a rigorous, multi-faceted computational strategy to characterize 2-(isocyanatomethyl)thiophene. By systematically determining its conformational preferences, predicting its spectroscopic identifiers, and analyzing its electronic structure, we build a foundational understanding of the molecule. This knowledge culminates in a practical, application-oriented workflow for covalent docking, directly linking theoretical chemistry to the pragmatic goals of drug discovery. Following this framework enables researchers to generate robust, testable hypotheses, thereby maximizing the probability of success and minimizing resource expenditure in the development of novel covalent therapeutics based on this promising scaffold.

References

-

Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

-

Shareef, M. A., et al. (2021). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry. Retrieved January 24, 2026, from [Link]

-

Al-Majid, A. M., et al. (2020). Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. Taylor & Francis Online. Retrieved January 24, 2026, from [Link]

- CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound. (n.d.). Google Patents.

- US5726326A - Thiophene synthesis. (n.d.). Google Patents.

-

Ugurlu, G. (2021). Investigation of Conformation, Vibration and Electronic Properties of 2-Methoxythiophene Molecule by Theoretical Methods. DergiPark. Retrieved January 24, 2026, from [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. Retrieved January 24, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). NIH. Retrieved January 24, 2026, from [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor. Retrieved January 24, 2026, from [Link]

-

Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. (2022). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

-

B. C. Smith. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy. Retrieved January 24, 2026, from [Link]

-

Balachandran, V., et al. (2014). Theoretical Investigations on Molecular Structure, Vibrational Spectra, HOMO, LUMO, NBO Analysis and Hyperpolarizability Calculations of thiophene-2-carbohydrazide. PubMed. Retrieved January 24, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-

Molecular Modeling of Thiophene in the Vapor–Liquid Equilibrium. (2006). ResearchGate. Retrieved January 24, 2026, from [Link]

-

The Impact of Isocyanate Index and Filler Functionalities on the Performance of Flexible Foamed Polyurethane/Ground Tire Rubber Composites. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-

Hao, M., et al. (2011). Investigation on the binding mode of benzothiophene analogues as potent factor IXa (FIXa) inhibitors in thrombosis by CoMFA, docking and molecular dynamic studies. PubMed. Retrieved January 24, 2026, from [Link]

-

Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods. (2021). The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. Retrieved January 24, 2026, from [Link]

-

Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (n.d.). Remspec Corporation. Retrieved January 24, 2026, from [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. Retrieved January 24, 2026, from [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-

Research Article. (2017). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 24, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. epstem.net [epstem.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives | MDPI [mdpi.com]

- 11. Investigation on the binding mode of benzothiophene analogues as potent factor IXa (FIXa) inhibitors in thrombosis by CoMFA, docking and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Thiophene-Containing Polyurethanes and Polyureas: A Detailed Guide for Researchers

Introduction: The Strategic Integration of Thiophene into Polymer Backbones

The incorporation of the thiophene moiety into polymer structures has garnered significant attention across various scientific disciplines, from materials science to drug development. Thiophene, a sulfur-containing five-membered aromatic heterocycle, imparts unique electronic, optical, and bioactive properties to macromolecular chains.[1] When integrated into polyurethanes and polyureas, the resulting materials exhibit a fascinating combination of the traditional desirable properties of these polymers—such as excellent mechanical strength, flexibility, and biocompatibility—with the novel functionalities endowed by the thiophene ring.[2]

Thiophene-containing polyurethanes and polyureas are being explored for a multitude of advanced applications. Their conjugated nature makes them suitable for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2] In the biomedical field, the inherent biocompatibility of polyurethanes and polyureas, coupled with the potential bioactivity of the thiophene unit, opens avenues for the development of novel drug delivery systems, medical implants, and tissue engineering scaffolds.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of thiophene-containing polyurethanes and polyureas. It is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind the experimental choices.

Part 1: Synthesis of Thiophene-Containing Polyurethanes

The synthesis of thiophene-containing polyurethanes typically involves the step-growth polymerization of a thiophene-based diol with a suitable diisocyanate. A key precursor for this process is 2,5-bis(hydroxymethyl)thiophene, which can be synthesized from the readily available thiophene-2,5-dicarboxylic acid.

Synthetic Workflow for Thiophene-Containing Polyurethanes

The overall synthetic strategy is a multi-step process that begins with the synthesis of the thiophene-based diol monomer, followed by its polymerization with a diisocyanate.

Caption: Synthetic workflow for thiophene-containing polyurethanes.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 2,5-thiophenedicarboxylate

-

Rationale: The esterification of the dicarboxylic acid is a necessary step to facilitate the subsequent reduction. Carboxylic acids can react with lithium aluminum hydride (LiAlH₄), but the reaction is often less clean and can lead to the formation of side products. The methyl ester is a more suitable substrate for a smooth reduction to the corresponding diol.[3]

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-2,5-dicarboxylic acid (17.2 g, 0.1 mol).

-

Add methanol (200 mL) and concentrated sulfuric acid (2 mL) to the flask.

-

Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from a mixture of ethanol and water to yield pure dimethyl 2,5-thiophenedicarboxylate as a white solid.

-

Protocol 2: Synthesis of 2,5-Bis(hydroxymethyl)thiophene (Thiophene Diol)

-

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols.[4] The reaction is typically carried out in an anhydrous ether solvent like tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with water. The careful, dropwise addition of the ester solution to the LiAlH₄ suspension helps to control the exothermic reaction.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (7.6 g, 0.2 mol) in anhydrous tetrahydrofuran (THF) (250 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve dimethyl 2,5-thiophenedicarboxylate (20.0 g, 0.1 mol) in anhydrous THF (100 mL).

-

Add the ester solution dropwise to the LiAlH₄ suspension over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water (8 mL), followed by 15% aqueous sodium hydroxide solution (8 mL), and then water again (24 mL).

-

Stir the resulting mixture for 30 minutes until a white precipitate forms.

-

Filter the precipitate and wash it thoroughly with THF.

-

Combine the filtrate and the washings, and evaporate the solvent under reduced pressure to obtain the crude 2,5-bis(hydroxymethyl)thiophene.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Protocol 3: Synthesis of Thiophene-Containing Polyurethane

-

Rationale: The polyaddition reaction between the thiophene diol and a diisocyanate, such as 4,4'-methylene diphenyl diisocyanate (MDI), is catalyzed by dibutyltin dilaurate (DBTDL) to achieve a high molecular weight polymer in a reasonable timeframe.[5] The reaction is carried out under an inert atmosphere to prevent side reactions of the isocyanate with moisture.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2,5-bis(hydroxymethyl)thiophene (1.44 g, 0.01 mol).

-

Add anhydrous N,N-dimethylformamide (DMF) (20 mL) and stir until the diol is completely dissolved.

-

Add 4,4'-methylene diphenyl diisocyanate (MDI) (2.50 g, 0.01 mol) to the solution.

-

Add a catalytic amount of dibutyltin dilaurate (DBTDL) (2-3 drops).

-

Heat the reaction mixture to 80-90 °C and stir for 6-8 hours under a nitrogen atmosphere.

-

Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum.

-

Once the reaction is complete, pour the viscous polymer solution into a Teflon dish and dry it in a vacuum oven at 60 °C for 24 hours to obtain the thiophene-containing polyurethane film.

-

| Monomer | Diisocyanate | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |

| 2,5-Bis(hydroxymethyl)thiophene | MDI | DBTDL | 80-90 | 6-8 | >90 |

| 2,5-Bis(hydroxymethyl)thiophene | HDI | DBTDL | 70-80 | 8-10 | >90 |

| 2,5-Bis(hydroxymethyl)thiophene | IPDI | DBTDL | 90-100 | 10-12 | >85 |

Part 2: Synthesis of Thiophene-Containing Polyureas

The synthesis of thiophene-containing polyureas typically involves the reaction of a thiophene-based diamine with a diisocyanate. The key thiophene diamine monomer can be synthesized from thiophene-2,5-dicarboxylic acid via a multi-step process involving the Curtius rearrangement.

Synthetic Workflow for Thiophene-Containing Polyureas

The synthesis of thiophene-containing polyureas is a more involved process, requiring the careful execution of several key transformations to arrive at the diamine monomer before polymerization.

Caption: Synthetic workflow for thiophene-containing polyureas.

Experimental Protocols

Protocol 4: Synthesis of Thiophene-2,5-dicarbonyl Chloride

-

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure to facilitate the subsequent reaction with sodium azide. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place thiophene-2,5-dicarboxylic acid (17.2 g, 0.1 mol).

-

Add thionyl chloride (35.7 g, 21.8 mL, 0.3 mol) and a catalytic amount of N,N-dimethylformamide (DMF) (a few drops).

-

Heat the mixture to reflux for 2-3 hours. The solid dicarboxylic acid will gradually dissolve.

-

After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

-

The resulting crude thiophene-2,5-dicarbonyl chloride can be used in the next step without further purification.

-

Protocol 5: Synthesis of 2,5-Diaminothiophene (Thiophene Diamine) via Curtius Rearrangement

-

Rationale: The Curtius rearrangement is a classic method for converting carboxylic acids into primary amines with the loss of one carbon atom.[7][8][9] The process involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine. This multi-step, one-pot procedure is an efficient way to synthesize the thiophene diamine monomer.

-

Procedure:

-

Acyl Azide Formation:

-

Dissolve the crude thiophene-2,5-dicarbonyl chloride (from Protocol 4) in anhydrous acetone (150 mL) and cool the solution to 0 °C.

-

In a separate beaker, dissolve sodium azide (NaN₃) (14.3 g, 0.22 mol) in water (50 mL) and cool to 0 °C.

-

Add the sodium azide solution dropwise to the acyl chloride solution over 30 minutes, keeping the temperature below 5 °C.

-

Stir the mixture at 0 °C for an additional 2 hours. The formation of the diacyl azide can be monitored by the appearance of a characteristic azide peak in the IR spectrum (~2140 cm⁻¹).

-

-

Curtius Rearrangement and Hydrolysis:

-

Carefully add the cold reaction mixture containing the thiophene-2,5-dicarbonyl azide to a preheated solution of concentrated hydrochloric acid (50 mL) in water (200 mL) at 80-90 °C. The addition should be done slowly to control the evolution of nitrogen gas.

-

Heat the mixture to reflux for 2-3 hours to complete the hydrolysis of the intermediate diisocyanate.

-

Cool the reaction mixture to room temperature and neutralize it with a concentrated sodium hydroxide solution until the pH is basic (pH > 10).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 2,5-diaminothiophene.

-

Purify the product by vacuum sublimation or recrystallization from a suitable solvent.

-

-

Protocol 6: Synthesis of Thiophene-Containing Polyurea

-

Rationale: The reaction between a diamine and a diisocyanate is typically very rapid and exothermic, often not requiring a catalyst.[10] The reaction is performed in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) to ensure the solubility of the monomers and the resulting polymer.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2,5-diaminothiophene (1.14 g, 0.01 mol) in anhydrous N,N-dimethylacetamide (DMAc) (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 4,4'-methylene diphenyl diisocyanate (MDI) (2.50 g, 0.01 mol) in anhydrous DMAc (10 mL).

-

Add the MDI solution dropwise to the diamine solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum.

-

Precipitate the polymer by pouring the viscous solution into a large volume of methanol.

-

Filter the precipitated polyurea, wash it with methanol, and dry it in a vacuum oven at 60 °C for 24 hours.

-

| Monomer | Diisocyanate | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 2,5-Diaminothiophene | MDI | DMAc | 0 to RT | 4-6 | >95 |

| 2,5-Diaminothiophene | HDI | DMAc | 0 to RT | 4-6 | >95 |

| 2,5-Diaminothiophene | IPDI | DMAc | 0 to RT | 6-8 | >90 |

Part 3: Characterization of Thiophene-Containing Polymers

A thorough characterization of the synthesized polymers is essential to confirm their structure, purity, and properties. The following techniques are recommended:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane (-NH-COO-) or urea (-NH-CO-NH-) linkages and the disappearance of isocyanate (-NCO) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the monomers and the final polymers.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index) of the polymers.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

-

UV-Visible Spectroscopy: To investigate the optical properties of the thiophene-containing polymers.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of novel thiophene-containing polyurethanes and polyureas. The detailed protocols and the underlying scientific principles are intended to empower researchers to explore this exciting class of materials. By rationally designing and synthesizing these polymers, new avenues for advanced applications in electronics, medicine, and beyond can be unlocked. The inherent versatility of polyurethane and polyurea chemistry, combined with the unique properties of the thiophene heterocycle, offers a rich landscape for future innovation.

References

- Augustine, J. K., Bombrun, A., Mandal, A. B., Alagarsamy, P., & Atta, R. N. (2011). Propylphosphonic Anhydride (T3P®)

- Eling, B., & Ripmeester, J. A. (2023).

- Im, M. J., Kim, C. H., Song, M., Park, J. S., Lee, J. W., Gal, Y. S., ... & Kim, Y. K. (2011). Synthesis and Characterization of Thiophene-Based Copolymers Containing Urethane and Alkyl Functional Side Chains for Hybrid Bulk Heterojunction Photovoltaic Cell Applications. Bulletin of the Korean Chemical Society, 32(2), 559-564.

- Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107-4110.

- Li, J., Liu, Y., Chen, Z., Li, J., Ji, X., Chen, L., ... & Li, Y. (2022). A metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K provides a variety of substituted thiophenes in good yields. The Journal of Organic Chemistry, 87(5), 3555-3566.

- Molecules. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Molecules, 27(1), 325.

- Nishimura, S., & Imoto, E. (1961). Organic Syntheses with Metallic Catalysts. VIII. The Synthesis of Thiophene Derivatives. Nippon Kagaku Zasshi, 82(10), 1411-1413.

- Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. III. Halides, Quinones, Miscellaneous Nitrogen Compounds. Journal of the American Chemical Society, 70(11), 3738-3740.

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

- Pielichowski, K., & Pielichowski, J. (1995). Preparation and Properties of Polyurethane and Polyurethaneurea Elastomers from Methylene Bis(4-Cyclohexylisocyanate). Journal of Applied Polymer Science, 55(8), 1185-1192.

- Reid, J. C., & Calvin, M. (1950). Some New β-Diketones Containing the Trifluoromethyl Group. Journal of the American Chemical Society, 72(7), 2948-2952.

- Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the direct preparation of peptides. Journal of the American Chemical Society, 94(17), 6203-6205.

- Singh, A. S., Agrahari, A. K., Singh, S. K., Yadav, M. S., & Tiwari, V. K. (2019). An Improved Synthesis of Urea Derivatives from N-Acylbenzotriazole via Curtius Rearrangement. Synthesis, 51(18), 3443-3450.

-

Smith, M. B. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

- Wu, Z. (2006). Thiophene-2,5-dicarboxylic acid synthesis method. CN1876645A.

- Zhang, M. (2016).

- Zhao, Y., & Carreira, E. M. (2005). A One-Pot Domino Reaction for the Conversion of Acrylic Acid Derivatives to Novel Photochromic Oxazines. Organic Letters, 7(23), 5241-5243.

Sources

- 1. CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof - Google Patents [patents.google.com]

- 7. Curtius Rearrangement [organic-chemistry.org]

- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 10. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway | MDPI [mdpi.com]

The Thiophene Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Introduction: The Enduring Relevance of the Thiophene Ring

The five-membered, sulfur-containing aromatic heterocycle known as thiophene has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a wide array of therapeutic agents spanning numerous disease areas. From blockbuster antiplatelet agents to novel anticancer therapies, the thiophene nucleus continues to be a cornerstone of modern drug design and development.[1][2][3] This enduring relevance stems from the unique electronic and structural characteristics of the thiophene ring, which often serves as a bioisosteric replacement for a phenyl ring, enhancing metabolic stability and receptor binding affinity.[4]

This comprehensive guide, intended for researchers, scientists, and drug development professionals, will delve into the practical applications of thiophene derivatives in medicinal chemistry. We will explore key synthetic methodologies, provide detailed protocols for biological evaluation across various therapeutic targets, and discuss the critical structure-activity relationships that govern the efficacy of these remarkable compounds.

I. Synthetic Strategies for Accessing Medically Relevant Thiophene Derivatives

The successful application of thiophene derivatives in drug discovery is intrinsically linked to the development of efficient and versatile synthetic methodologies. Over the years, several named reactions have become the workhorses for constructing the thiophene core and its substituted analogues.

The Gewald Reaction: A Versatile Route to 2-Aminothiophenes

The Gewald reaction is a one-pot, multi-component reaction that provides facile access to highly functionalized 2-aminothiophenes.[5][6] This reaction involves the condensation of a carbonyl compound (ketone or aldehyde) with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[6][7] The resulting 2-aminothiophene scaffold is a key intermediate in the synthesis of numerous biologically active molecules, including the atypical antipsychotic drug olanzapine.[3][8][9]

The mechanism of the Gewald reaction is generally understood to proceed through a series of well-defined steps, initiated by a Knoevenagel condensation.[7][8]

Caption: Key stages of the Gewald reaction.

This protocol provides a general procedure for the synthesis of a 2-aminothiophene derivative. Researchers should optimize the reaction conditions for their specific substrates.

Materials:

-

Ketone or aldehyde (1.0 eq)

-

Active methylene nitrile (e.g., malononitrile) (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., morpholine or triethylamine) (0.1-0.2 eq)

-

Solvent (e.g., ethanol, isopropanol, or DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ketone or aldehyde (1.0 eq), active methylene nitrile (1.0 eq), elemental sulfur (1.1 eq), and the chosen solvent.

-

With stirring, add the basic catalyst (e.g., morpholine) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the precipitated solid by vacuum filtration, washing with cold solvent to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Dry the purified product under vacuum to obtain the final 2-aminothiophene derivative.

-

Characterize the product using appropriate analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

The Paal-Knorr Synthesis: A Classic Approach to Thiophene Formation

The Paal-Knorr synthesis is another fundamental method for the construction of the thiophene ring, starting from a 1,4-dicarbonyl compound.[10][11][12] This reaction involves the treatment of the dicarbonyl substrate with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[10][11]

Caption: The Paal-Knorr thiophene synthesis pathway.

This protocol outlines a general procedure for the Paal-Knorr thiophene synthesis. Caution: This reaction should be performed in a well-ventilated fume hood as toxic hydrogen sulfide gas may be produced.

Materials:

-

1,4-Dicarbonyl compound (1.0 eq)

-

Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (0.4-0.5 eq)

-

Anhydrous solvent (e.g., toluene or xylene)

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a gas outlet connected to a trap (e.g., bleach solution)

-

Heating mantle or oil bath

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Set up a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet in a fume hood.

-

Add the 1,4-dicarbonyl compound (1.0 eq) and anhydrous solvent to the flask.

-

Carefully add the sulfurizing agent (e.g., P₄S₁₀) portion-wise to the stirred solution. The reaction may be exothermic.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Be aware of potential gas evolution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired thiophene derivative.

-

Characterize the purified product using appropriate analytical techniques.

II. Biological Evaluation of Thiophene Derivatives: Protocols and Applications

The diverse biological activities of thiophene derivatives necessitate a range of in vitro and cell-based assays to elucidate their mechanisms of action and therapeutic potential. This section provides detailed protocols for key assays relevant to different disease areas.

Anticancer Activity: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of potential anticancer agents on cancer cell lines.[1][8][13][14] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]

Sources

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]

- 3. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]

- 4. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis method of Sertaconazole nitrate - Eureka | Patsnap [eureka.patsnap.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. d-nb.info [d-nb.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. CN110862372A - Synthesis of clopidogrel intermediate (S) -2- (2-thiophene ethylamino) - (2-chlorphenyl) -methyl acetate - Google Patents [patents.google.com]

- 16. journals.iau.ir [journals.iau.ir]

Application Note: Surface Modification Using 2-(Isocyanatomethyl)thiophene for Advanced Material Functionalization

Abstract